2-(Difluoromethyl)-5-phenylthiophene
Description
2-(Difluoromethyl)-5-phenylthiophene is a fluorinated thiophene derivative characterized by a difluoromethyl group at the 2-position and a phenyl substituent at the 5-position of the thiophene ring. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which can improve bioavailability and target binding .
Properties
Molecular Formula |
C11H8F2S |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-phenylthiophene |
InChI |
InChI=1S/C11H8F2S/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,11H |
InChI Key |
WOWBZSMEYQMCBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Difluoromethyl)-5-phenylthiophene typically involves difluoromethylation reactions. One common method is the nucleophilic transfer of a difluoromethyl group using reagents like TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the use of difluoromethylation reagents in the presence of transition metals to facilitate the formation of the difluoromethyl group on the thiophene ring . Industrial production methods often employ continuous flow processes to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
2-(Difluoromethyl)-5-phenylthiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the thiophene ring or the phenyl group.
Common reagents used in these reactions include transition metals, radical initiators, and various electrophilic or nucleophilic agents. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified thiophene derivatives with enhanced properties .
Scientific Research Applications
2-(Difluoromethyl)-5-phenylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Due to its enhanced metabolic stability and bioavailability, it is explored for potential pharmaceutical applications, including drug development.
Industry: The compound is used in the production of advanced materials with improved properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-phenylthiophene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Structural Analogs
The following table compares 2-(Difluoromethyl)-5-phenylthiophene with structurally related thiophene derivatives:
Key Observations :
- Lipophilicity: Fluorine substituents increase logP values, improving membrane permeability. For example, benzovindiflupyr (logP = 3.5) exhibits superior field persistence compared to non-fluorinated fungicides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
